molecular formula C26H23NO7 B12208546 N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide

N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide

Cat. No.: B12208546
M. Wt: 461.5 g/mol
InChI Key: AKLJPHYKNFEQAY-UHFFFAOYSA-N
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Description

N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide is a complex organic compound that features a chromen-4-one core structure substituted with dimethoxyphenyl and dimethoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide typically involves multi-step organic reactionsFor example, Suzuki-Miyaura coupling is often employed to form carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings or the amide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)-2,6-dimethoxybenzamide is unique due to its specific combination of functional groups and the chromen-4-one core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C26H23NO7

Molecular Weight

461.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C26H23NO7/c1-30-20-10-8-15(12-24(20)33-4)23-14-18(28)17-13-16(9-11-19(17)34-23)27-26(29)25-21(31-2)6-5-7-22(25)32-3/h5-14H,1-4H3,(H,27,29)

InChI Key

AKLJPHYKNFEQAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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